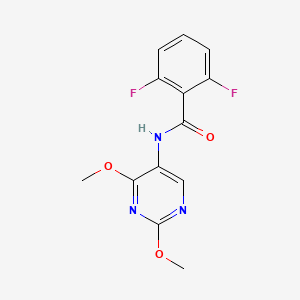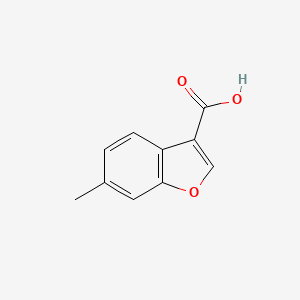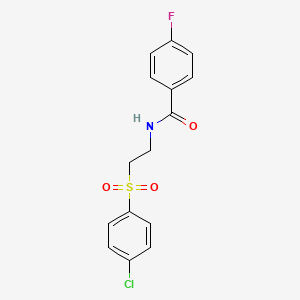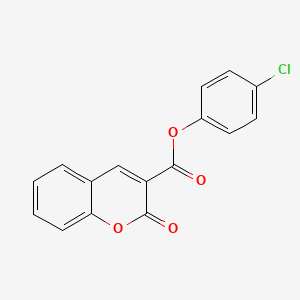
Methyl 2-(anilinocarbonyl)hydrazinecarboxylate
Overview
Description
“Methyl 2-(anilinocarbonyl)hydrazinecarboxylate” is a chemical compound with the linear formula C9H11N3O3 . It has a molecular weight of 209.206 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” involves a general procedure where a mixture of phenyl carbamate, methyl carbazate, and triethylamine in acetonitrile is refluxed for 1 hour under an inert atmosphere . The crude product is then triturated with 50% EtOAc/Cyclohexane to afford semi carbazides .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H11N3O3 . The CAS Number for this compound is 58979-78-5 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 209.206 . Its molecular formula is C9H11N3O3 . The MDL number for this compound is MFCD00587264 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Methyl 2-(anilinocarbonyl)hydrazinecarboxylate, due to its structural versatility, has found applications in the synthesis of novel compounds with significant antimicrobial activities. For instance, research has demonstrated the synthesis of novel heterocyclic disazo dyes through the reaction of aniline derivatives, including those related to this compound, with other reagents, resulting in compounds with notable antimicrobial properties. These studies emphasize the role of such chemicals in the development of new antimicrobial agents, showcasing their potential utility in addressing the growing concern of microbial resistance (Karcı et al., 2009).
Antitumor and Anticonvulsant Activities
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor and anticonvulsant activities. Compounds synthesized from related structures have demonstrated promising antitumor effects against various cancer cell lines, including murine leukemia, with some compounds achieving "cures" in mice models. Additionally, novel enaminones derived from similar chemical backbones have shown potent anticonvulsant activity in various models, highlighting the potential of these derivatives in developing treatments for epilepsy and cancer (Shyam et al., 1996; Edafiogho et al., 1992).
Environmental and Biological Sensing
Furthermore, this compound and its derivatives have been explored for their utility in environmental and biological sensing applications. The development of fluorescent probes based on related chemical structures for the detection of hydrazine, a hazardous environmental pollutant, is one such application. These probes offer high selectivity and sensitivity, with potential for real-time, in vivo bioimaging, and environmental monitoring, demonstrating the compound's versatility beyond pharmaceutical applications (Jung et al., 2019).
Catalysis and Chemical Synthesis
Additionally, the role of this compound derivatives in catalysis and chemical synthesis has been documented. Research has shown that these compounds can serve as intermediates in the synthesis of various organic compounds, including those with potential pharmacological activities. The reactivity of these derivatives with other chemical entities has led to the development of novel synthetic methodologies that are beneficial in the synthesis of complex molecules, thereby contributing to the fields of organic chemistry and catalysis (Li et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl N-(phenylcarbamoylamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-9(14)12-11-8(13)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14)(H2,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDPVSYDROXQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2722336.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2722337.png)
![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)
![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)

![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)
![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)
![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)
![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)

